APETx2
Description
Origin and Discovery of APETx2 from Anthopleura elegantissima
This compound was originally isolated from the venom of the sea anemone Anthopleura elegantissima. nih.govsmartox-biotech.comembopress.org Its discovery was the result of a systematic screening of various animal venoms and peptide fractions for their effects on ASIC3 channels expressed in Xenopus oocytes. nih.govembopress.org A peptide fraction from Anthopleura elegantissima showed significant inhibition of rat ASIC3 current, leading to the purification and identification of this compound. nih.gov
Significance of Peptide Toxins in Ion Channel Research
Peptide toxins from animal venoms are highly specific and potent modulators of ion channels, making them essential tools in ion channel biology. biorxiv.orgnih.govfrontiersin.org They have been instrumental in identifying and differentiating ion channel subtypes, as well as in biochemical investigations and cloning efforts. frontiersin.org Peptide toxins interfere with ion channel gating through complex mechanisms, which can be pH-dependent and sometimes lead to opposing effects. mdpi.com Their high specificity and potency offer significant opportunities for their use as probes to study channel architecture, gating mechanisms, and dynamics. biorxiv.orgnih.gov Furthermore, peptide toxins can serve as scaffolds for the rational design of novel channel modulators with enhanced potency and subtype selectivity, potentially leading to new therapeutics. biorxiv.orgacs.org
Overview of Acid-Sensing Ion Channels (ASICs) and Their Research Relevance
Acid-sensing ion channels (ASICs) are a family of voltage-independent, proton-gated cation channels that are activated by extracellular acidification. mdpi.comfrontiersin.orgbiorxiv.orgnih.gov They are widely expressed in the central and peripheral nervous systems and are involved in various physiological processes, including synaptic plasticity, learning, memory, and nociception (pain perception). frontiersin.orgbiorxiv.orgnih.gov ASICs belong to the ENaC/DEG superfamily of ion channels. nih.gov In mammals, there are four known ASIC genes (ASIC1-4) that give rise to at least six isoforms (ASIC1a, 1b, 2a, 2b, 3, and 4). mdpi.comfrontiersin.orgelifesciences.org These subunits can assemble into homotrimeric or heterotrimeric channels, leading to diverse functional properties, including varying pH sensitivity and kinetics. mdpi.comfrontiersin.org
The research relevance of ASICs stems from their involvement in both normal physiological functions and various pathological conditions. frontiersin.orgnih.gov Extracellular acidification occurs in conditions such as inflammation, ischemia (e.g., stroke and myocardial ischemia), and cancer, and ASICs are key sensors of these pH changes. nih.govnih.gov Consequently, ASICs have been implicated in conditions like inflammatory pain, ischemic neuronal injury, and mechanosensation. nih.govfrontiersin.orgnih.gov This has made ASICs, particularly ASIC3, attractive targets for therapeutic intervention. biorxiv.orgnih.govuq.edu.au
Historical Context of this compound Research and Its Emergence as a Key ASIC3 Tool
Prior to the discovery of this compound, Psalmotoxin 1 (PcTx1) from the tarantula Psalmopoeus cambridgei was one of the few well-known peptide toxins targeting ASICs, specifically inhibiting homomeric ASIC1a channels. d-nb.info The isolation of this compound marked a significant step as it was the first peptide toxin found to selectively inhibit ASIC3 homomeric channels and ASIC3-containing heteromeric channels. nih.govembopress.orgd-nb.infoembopress.org
The initial research on this compound focused on its purification and characterization, confirming its inhibitory effect on ASIC3. nih.govembopress.org This was followed by studies determining its structure, revealing a 42-amino-acid peptide crosslinked by three disulfide bridges, with a structural organization similar to other sea anemone toxins targeting voltage-sensitive Na⁺ and K⁺ channels. nih.govembopress.orgpdbj.orgnih.gov The establishment of this compound as a potent and relatively selective inhibitor of ASIC3 quickly led to its adoption as a key pharmacological tool to investigate the physiological role of ASIC3-containing channels in neuronal excitability and pain signaling. nih.govembopress.orgd-nb.infoembopress.org Its use in various in vivo studies in rodents has been crucial in establishing the involvement of ASIC3 as a sensor in acid-induced, inflammatory, and postoperative pain. uq.edu.aunih.govcore.ac.uk
Key Research Findings on this compound Inhibition of ASICs:
Studies have detailed the inhibitory profile of this compound on various ASIC channels. The following table summarizes some key findings regarding the half-maximal inhibitory concentration (IC50) values of this compound on different ASIC channel compositions:
| ASIC Channel Composition | Species | IC50 (nM) | Reference |
| Homomeric ASIC3 | Rat | 63 | nih.govembopress.org |
| Homomeric ASIC3 | Human | 175 | nih.govsmartox-biotech.com |
| Heteromeric ASIC2b+3 | 117 | nih.govsmartox-biotech.comembopress.org | |
| Heteromeric ASIC1b+3 | 900 (0.9 µM) | nih.govsmartox-biotech.comembopress.org | |
| Heteromeric ASIC1a+3 | 2000 (2 µM) | nih.govsmartox-biotech.comembopress.org | |
| Homomeric ASIC1a | No effect | nih.govsmartox-biotech.comembopress.org | |
| Homomeric ASIC1b | No effect | nih.govsmartox-biotech.com | |
| Homomeric ASIC2a | No effect | nih.govsmartox-biotech.comembopress.org | |
| Heteromeric ASIC2a+3 | No effect | smartox-biotech.comembopress.org |
Note: IC50 values can vary slightly depending on the expression system and specific experimental conditions.
This compound directly inhibits the ASIC3 channel by acting at its external side and does not modify the channel's unitary conductance. nih.govembopress.orgresearchgate.net It blocks the peak ASIC3 current without affecting the sustained plateau phase. nih.govresearchgate.net While initially considered highly selective for ASIC3, later studies revealed that this compound can also inhibit voltage-gated sodium channels, such as Nav1.8, at higher concentrations, which should be considered when interpreting results from studies using micromolar concentrations of the toxin in vivo. uq.edu.aunih.govcore.ac.ukmdpi.com
The structure of this compound consists of a compact disulfide-bonded core composed of a four-stranded β-sheet, resembling a defensin-like fold. pdbj.orguq.edu.au Structure-activity relationship studies and mutagenesis have begun to reveal the residues on this compound important for its interaction with ASIC3, including a cluster of aromatic and basic residues. acs.orgpdbj.org
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYILNFEUDIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H280N54O61S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4561 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Characterization of Apetx2
Primary and Tertiary Structure Determination
The determination of APETx2's primary and tertiary structure has been crucial in understanding its function.
Amino Acid Sequence and Disulfide Bridge Connectivity
This compound consists of 42 amino acids. embopress.orgscientificlabs.iercsb.org Its full amino acid sequence has been established, notably by N-terminal Edman degradation. embopress.org The peptide is cross-linked by three disulfide bridges. embopress.orgnih.govsmartox-biotech.comnih.govrcsb.org Disulfide bond connectivity has been determined, linking cysteine residues at positions 4-37, 6-30, and 20-38. scientificlabs.iemedchemexpress.com
The amino acid sequence of this compound is: Gly-Thr-Ala-Cys-Ser-Cys-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys-Arg-Tyr-Phe-Leu-Gly-Thr-Cys-Cys-Thr-Pro-Ala-Asp smartox-biotech.commedchemexpress.com
The disulfide bridge connectivity is: Cys4-Cys37 Cys6-Cys30 Cys20-Cys38 scientificlabs.iemedchemexpress.com
Three-Dimensional Solution Structure Elucidation via NMR Spectroscopy (e.g., PDB ID: 1WXN, 2MUB)
The three-dimensional structure of this compound in solution has been determined using conventional two-dimensional 1H-NMR spectroscopy. nih.govnih.govsmartox-biotech.comrcsb.org This method revealed a compact disulfide-bonded core. nih.govnih.govsmartox-biotech.comrcsb.org The structure consists of a four-stranded β-sheet. nih.govnih.govsmartox-biotech.comrcsb.org
The Protein Data Bank (PDB) entries 1WXN and 2MUB correspond to the solution structure of this compound determined by NMR. rcsb.orgresearchgate.net PDB ID 1WXN, for instance, represents a set of 25 final calculated structures based on NMR data, selected from 100 calculated conformers. rcsb.orgpdbj.org These structures were determined using nuclear Overhauser effect (nOe)-based distance restraints. nih.gov
The four β-strands identified in the structure include residues 3–6 (strand I), 9–14 (strand II), 28–32 (strand III), and 35–39 (strand IV). nih.gov These strands are connected by turns and loops. A type II′- β turn connects strands I and II (residues 6–9), a type I-β turn connects strands III and IV (residues 32–35), and a loop connects strands II and III (residues 15–27). nih.gov
Structural Classification within Disulfide-Rich All-Beta Peptide Toxins
This compound belongs to the disulfide-rich all-β structural family of peptide toxins. nih.govnih.govsmartox-biotech.comrcsb.org This family encompasses toxins commonly found in animal venoms. nih.govnih.govsmartox-biotech.comrcsb.org The structure of this compound, with its compact disulfide-bonded core and four-stranded β-sheet, is characteristic of this classification, sometimes described as a β-defensin-like peptide or having an inhibitor cystine knot (ICK)-like fold, although the specific ICK motif is more commonly associated with spider toxins. nih.govfrontiersin.org Structural comparisons have been made with other toxins like PcTx1 and APETx1, which share similar features despite differences in target specificity. nih.govembopress.orgsmartox-biotech.comrcsb.org
Structure-Activity Relationship (SAR) Studies of this compound
SAR studies aim to identify which parts of the this compound molecule are important for its interaction with its target, primarily ASIC3 channels. mdpi.comresearchgate.net
Identification of Critical Amino Acid Residues for Target Interaction
Research has focused on identifying key amino acid residues involved in this compound's activity. Based on structural comparisons and electrostatic characteristics, a putative channel interaction surface for this compound has been suggested. nih.govsmartox-biotech.comrcsb.org This surface is thought to involve the N-terminus and a region encompassing the type I-β turn connecting β-strands III and IV. nih.govsmartox-biotech.comrcsb.org This area is characterized by basic residues such as Arginine 17 (R17) and Arginine 31 (R31), as well as aromatic residues like Tyrosine 16 (Y16), Phenylalanine 15 (F15), Tyrosine 32 (Y32), and Phenylalanine 33 (F33). nih.govsmartox-biotech.comrcsb.org
Mutagenesis studies have provided experimental evidence for the importance of specific residues. For example, mutation of Phenylalanine 15 (F15) to Alanine (B10760859) significantly reduced this compound's potency on ASIC3, suggesting F15 is a key residue for efficient interaction. mdpi.com Arginine 17 (R17) has also been identified as critical for this compound's association with mouse ASIC3; mutating R17 to alanine resulted in a substantial decrease in activity. mdpi.comresearchgate.netcore.ac.uk These findings support the idea that a patch of aromatic and positively charged amino acids on the surface of this compound mediates its interaction with ASIC3. mdpi.com
Role of N- and C-Termini in Functional Activity
Studies investigating the role of the N- and C-termini of this compound have shown that these regions are important for its inhibitory activity on ASIC3. mdpi.comresearchgate.netcore.ac.uk Truncation of either the N- or C-terminus leads to a substantial loss of activity. mdpi.comresearchgate.netcore.ac.uk Interference with the termini, such as joining them via a peptide linker in cyclic analogues, also resulted in substantially decreased activity. mdpi.comresearchgate.netcore.ac.uk
Specifically, truncation at the N-terminus appears to have a more significant detrimental effect on ASIC3 inhibition compared to C-terminal truncation. mdpi.comresearchgate.netcore.ac.uk Removing the two N-terminal residues resulted in a considerably larger decrease in activity than C-terminal truncation. mdpi.com These findings suggest that the N-terminal residues are particularly important for this compound's interaction with the ion channel. mdpi.comresearchgate.net
Summary of Key Residues and Regions in this compound SAR
| Region/Residue | Proposed Role / Finding | Evidence Type | Source(s) |
| N-terminus | Part of putative channel interaction surface; important for functional activity. | Structural comparison, Truncation studies | nih.govsmartox-biotech.comrcsb.orgmdpi.comresearchgate.netcore.ac.uk |
| C-terminus | Important for functional activity, though less critical than N-terminus. | Truncation studies | mdpi.comresearchgate.netcore.ac.uk |
| R17 | Basic residue in putative functional surface; critical for ASIC3 association. | Structural comparison, Mutagenesis | nih.govsmartox-biotech.comrcsb.orgmdpi.comresearchgate.netcore.ac.uk |
| R31 | Basic residue in putative functional surface. | Structural comparison | nih.govsmartox-biotech.comrcsb.orgresearchgate.net |
| F15 | Aromatic residue in putative functional surface; key for efficient ASIC3 interaction. | Structural comparison, Mutagenesis | nih.govsmartox-biotech.comrcsb.orgmdpi.com |
| Y16, Y32, F33 | Aromatic residues in putative functional surface. | Structural comparison | nih.govsmartox-biotech.comrcsb.org |
| Type I-β turn (residues 32–35) | Connects β-strands III and IV; part of putative channel interaction surface. | Structural analysis | nih.govsmartox-biotech.comrcsb.org |
| Type II′-β turn (residues 6–9) | Connects β-strands I and II; may play a role in specificity. | Structural analysis | nih.govnih.govrcsb.org |
Site-Directed Mutagenesis and Alanine Scanning Approaches
Site-directed mutagenesis and alanine scanning are valuable techniques employed to elucidate the contribution of specific amino acid residues to the function and stability of proteins and peptides gencefebio.comwikipedia.org. Alanine scanning, a representative form of site-directed mutagenesis libraries, involves systematically replacing individual amino acids within a protein or peptide sequence with alanine to assess the impact of the original residue's side chain on bioactivity gencefebio.comwikipedia.org. This method is widely used in biochemical fields and can be performed through techniques like site-directed mutagenesis or by creating PCR libraries gencefebio.comwikipedia.org. Computational methods can also be used to predict the effects of alanine substitutions gencefebio.comwikipedia.orgcore.ac.uk.
Studies investigating the interaction between this compound and ASIC3 have utilized computational alanine scanning mutagenesis to identify potential "hot-spots" for association at predicted binding sites on ASIC3 core.ac.uk. These computational findings can guide future experimental mutagenesis and functional studies aimed at mapping the actual this compound interaction site on ASIC3 core.ac.uk.
Experimental alanine mutagenesis studies have been conducted on this compound to understand the role of specific residues in its interaction with ASIC3 uq.edu.au. For instance, residues such as Thr2, Phe15, Tyr16, Phe33, and Leu34 have been identified as particularly important for the interaction uq.edu.au. Mutants of this compound, such as Y16A, R17A, P18A, R24A, R31A, Y32A, and F33A, have been synthesized to investigate their effects on ASIC3 inhibition researchgate.net. The solution structure of this compound has been used as a template to accurately map the pharmacophore of the peptide, and NMR has been used to confirm that alanine mutants were correctly folded before electrophysiology-based activity assays were performed uq.edu.au.
Computational studies have proposed two possible sites for this compound interaction with rat ASIC3: one on the thumb domain and the other in the lower part of the extracellular domain core.ac.ukresearchgate.net. Computational alanine scanning mutagenesis has been used to map key residues for the interaction at these sites core.ac.uk. For example, residue F293 on rASIC3 was identified as a hot-spot within a 5 Å distance to docked this compound at one site researchgate.net.
Comparisons with APETx1, a related toxin targeting the hERG potassium channel, have also provided insights. Residues conserved in both APETx1 and this compound, such as Tyr32, Phe33, and Leu34, are hypothesized to be part of the hERG pharmacophore researchgate.net. Pro18 in this compound (which is a Lys in APETx1) is suggested to be a key residue contributing to the difference in selectivity between the two toxins researchgate.net. Mutation of Pro18 in this compound to a negatively charged residue is predicted to weaken its interaction with hERG while largely retaining ASIC3 activity researchgate.net. Asn8 is another potential site for engineering more ASIC3-selective this compound analogues researchgate.net.
Peptide Engineering and Analog Design for Research Purposes
Peptide engineering and analog design are crucial for developing modified peptides with enhanced properties for research and potential therapeutic applications frontiersin.org. This involves strategies to improve stability, modify activity, or alter selectivity frontiersin.orgescholarship.org.
Strategies for Enhancing Research Reagent Stability (e.g., Cyclisation)
Enhancing the stability of peptide research reagents is essential for their practical application, particularly in biological environments where they can be susceptible to degradation escholarship.org. Cyclisation is an efficient strategy for increasing the protease resistance of peptides researchgate.netescholarship.org. Disulfide-rich peptide toxins like this compound are particularly suitable for cyclisation, as the cysteine residues involved in disulfide bonds can be exploited in the cyclisation process, often using techniques like native chemical ligation (NCL) researchgate.netescholarship.org.
This compound is a tightly folded peptide with 42 residues, including six cysteines forming three disulfide bridges researchgate.netescholarship.org. The solution structure of this compound indicates that its N- and C-termini are relatively close in space, making it a good candidate for cyclisation to improve stability researchgate.netescholarship.org. Backbone cyclisation of this compound has been explored, and studies have investigated its effect on biological stability and functional activity at ASIC3 researchgate.net. While cyclisation can increase peptide stability, it has been observed that cyclisation of this compound decreased its activity on the ASIC3 channel while enhancing stability escholarship.orgmdpi.com. This suggests that careful design is required when cyclising peptides to maintain biological activity uq.edu.au. Wild-type this compound was found to be almost completely broken down in simulated gastric fluid within 20 minutes uq.edu.au.
Other strategies to enhance peptide stability include disulfide-bridge modification, residue substitutions, peptide stapling, and computational design of hyper-stable constrained peptide scaffolds escholarship.org.
Synthetic Methodologies for this compound Production (e.g., Solid-Phase Peptide Synthesis, Native Chemical Ligation)
Obtaining sufficient quantities of this compound for structure-function studies necessitates efficient production methods researchgate.net. Total chemical synthesis of this compound has been achieved using solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) researchgate.netnih.govuq.edu.au. SPPS is a dominant method for producing venom peptides and allows for the introduction of non-native amino acid residues and post-translational modifications researchgate.net. However, SPPS typically has length limitations, generally being restricted to peptides around 50 amino acid residues mdpi.com.
NCL is a powerful technique that allows for the joining of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site mdpi.com. This method is particularly useful for synthesizing longer peptides that are challenging to produce by SPPS alone mdpi.comrsc.org. By combining SPPS and NCL, researchers can synthesize longer disulfide-rich peptides by ligating smaller, synthesized fragments researchgate.netuq.edu.aursc.org. This approach has been used for the synthesis of this compound, where an N-terminal fragment (residues 1-19) and a C-terminal fragment (residues 20-42) were synthesized and ligated researchgate.netuq.edu.au.
The SPPS/NCL method for this compound synthesis is relatively efficient but requires several purification steps, oxidative refolding of the peptide to ensure correct disulfide bond formation, and further purification researchgate.net. With three disulfide bonds, this compound can potentially form 15 different disulfide-bond isoforms, making it crucial to confirm that the native disulfide-bond isomer is obtained regardless of the production method researchgate.net.
Recombinant expression systems, such as Escherichia coli, have also been developed for the production of this compound analogues researchgate.net. However, recombinant production of disulfide-rich peptides in E. coli often requires in vitro oxidative refolding, which can result in low yields of the correctly folded peptide frontiersin.org.
The folded synthetic this compound produced by SPPS and NCL has been shown to be equipotent with native toxin in blocking homomeric ASIC3 channels uq.edu.au. The efficient synthesis of this compound has been foundational for conducting structure-activity relationship studies uq.edu.au.
Pharmacological Profile and Target Specificity Research of Apetx2
Primary Target: Acid-Sensing Ion Channel 3 (ASIC3)
APETx2 is considered a selective inhibitor of ASIC3 channels. vliz.beacs.org
This compound effectively inhibits homomeric ASIC3 channels. Studies have shown that this compound reversibly inhibits rat ASIC3 with an IC₅₀ value of 63 nM. embopress.orgnih.gov For human ASIC3 channels, the reported IC₅₀ is 175 nM. embopress.orgnih.gov The inhibition of ASIC3 currents by this compound is rapid and saturates within 30 seconds of perfusion. capes.gov.br The effects are typically reversible within 4 minutes. capes.gov.br Notably, this compound primarily affects the transient component of the ASIC3 current and does not inhibit the sustained plateau phase, even at concentrations that fully inhibit the peak current. capes.gov.br
Here is a summary of this compound potency on homomeric ASIC3:
| Channel Type | Species | IC₅₀ (nM) | Reversibility |
| Homomeric ASIC3 | Rat | 63 | Reversible |
| Homomeric ASIC3 | Human | 175 | Reversible |
In addition to homomeric ASIC3, this compound also inhibits heteromeric channels that contain the ASIC3 subunit, albeit with varying affinities. This compound inhibits heteromeric ASIC2b+3 currents with an IC₅₀ of 117 nM. embopress.orgnih.gov Its affinity is lower for ASIC1b+3 channels, showing an IC₅₀ of 0.9 μM (900 nM). embopress.orgnih.govuniprot.org Inhibition of heteromeric ASIC1a+3 channels occurs with an even lower affinity, with an IC₅₀ of 2 μM. embopress.orgnih.govuniprot.org this compound has been reported to have no inhibitory effect on heteromeric ASIC2a+3 currents. embopress.orgnih.govuniprot.org Interestingly, at higher concentrations (in the low micromolar range, 1-10 μM), this compound has been shown to potentiate homomeric ASIC1b and ASIC2a currents. guidetopharmacology.orgnih.govmdpi.comnih.gov
Here is a summary of this compound modulation on heteromeric ASIC3-containing channels:
| Channel Type | Species (typically studied) | IC₅₀ (nM) | Effect |
| Heteromeric ASIC2b+3 | Rat | 117 | Inhibition |
| Heteromeric ASIC1b+3 | Rat | 900 | Inhibition |
| Heteromeric ASIC1a+3 | Rat | 2000 | Inhibition |
| Heteromeric ASIC2a+3 | Rat | No effect | No effect |
| Homomeric ASIC1b | Rat | μM range | Potentiation |
| Homomeric ASIC2a | Rat | μM range | Potentiation |
Research indicates that this compound directly inhibits the ASIC3 channel by interacting with its external side. embopress.orgnih.gov While the precise binding site has been the subject of investigation, molecular docking studies have proposed potential binding locations, including the upper thumb area or a region between the wrist and palm domains, situated above the transmembrane segments. uq.edu.auresearchgate.net It has also been speculated that this compound might bind to the acidic pocket, influencing the channel's proton affinity. uq.edu.auresearchgate.net However, mutagenesis studies have suggested that this compound's inhibitory activity is unlikely to involve binding to the acidic pocket, top pocket, or the thumb, beta-ball, or palm domains. uq.edu.au Scanning mutagenesis has identified a putative interaction site on ASIC3 involving residues such as Thr2, Phe15-Tyr16-Arg17, Phe33, and Leu34. nih.gov The Arg17 residue of this compound appears particularly important for its inhibitory effect on ASIC3 and may interact with a site near the bottom of the extracellular domain. researchgate.net Further studies involving the substitution of the entire ASIC3 extracellular domain with that of ASIC2a resulted in the complete loss of this compound activity, highlighting the importance of this region for binding. uq.edu.au
Modulation of Heteromeric ASIC3-Containing Channels (e.g., ASIC2b+3, ASIC1b+3, ASIC1a+3)
Secondary and Off-Target Channel Modulations
Although primarily known for its action on ASIC3, this compound has also been shown to modulate other ion channels, particularly voltage-gated channels, at varying concentrations. guidetopharmacology.orgnih.govmdpi.comnih.govmdpi.com
This compound has been found to inhibit voltage-gated sodium channels, specifically NaV1.8, which are important in sensory neurons. nih.govcore.ac.uk In rat dorsal root ganglion (DRG) neurons, this compound inhibits NaV1.8 currents with an IC₅₀ of 2.6 μM. nih.govcore.ac.uknih.gov Studies using cloned channels expressed in Xenopus oocytes have reported IC₅₀ values of 6.6 μM for human NaV1.8 and 55 nM for rat NaV1.8, indicating species-dependent potency and variability across expression systems. uniprot.orgnih.gov The mechanism of NaV1.8 inhibition by this compound involves a rightward shift in the voltage dependence of activation and a reduction in the maximal macroscopic conductance. nih.govcore.ac.uknih.gov Beyond NaV1.8, this compound also inhibits NaV1.2 channels with an IC₅₀ of approximately 114 nM. nih.govmdpi.comtocris.com It shows weak inhibition of NaV1.6 (17% inhibition at 1 μM) but does not inhibit NaV1.3, NaV1.4, NaV1.5, or NaV1.7 channels. latoxan.comuniprot.orgmdpi.com
Here is a summary of this compound inhibition on selected voltage-gated sodium channels:
| Channel Type | Species (typically studied) | IC₅₀ (nM or μM) | Effect |
| NaV1.8 | Rat (DRG neurons) | 2.6 μM | Inhibition |
| NaV1.8 | Human (oocytes) | 6.6 μM | Inhibition |
| NaV1.8 | Rat (oocytes) | 55 nM | Inhibition |
| NaV1.2 | Rat | ~114 nM | Inhibition |
| NaV1.6 | Rat | Weak inhibition | Inhibition |
| NaV1.3, 1.4, 1.5, 1.7 | Rat | No effect | No effect |
This compound has also been shown to modulate the human Ether-à-go-go Related Gene (hERG) potassium channel, which is important for cardiac repolarization. nih.govuniprot.orgacs.orgmdpi.comnih.govmdpi.com this compound inhibits hERG channels with an reported IC₅₀ of 1.21 μM. uniprot.orgnih.gov The inhibition is reversible and voltage-dependent. uniprot.org The mechanism involves a reduction in the maximal current amplitude and a shift in the voltage dependence of activation towards more positive potentials. acs.orgmdpi.com In addition to hERG, this compound weakly inhibits Kv3.4 channels, showing 38% inhibition at a concentration of 3 μM. uniprot.org However, it does not inhibit most other tested voltage-gated potassium channels, including Kv1.4, Kv2.2, Kv3.1, Kv4.1, Kv4.2, and Kv4.3. latoxan.comuniprot.org
Here is a summary of this compound modulation on selected potassium channels:
| Channel Type | Species (typically studied) | IC₅₀ (μM) | Effect |
| hERG | Human | 1.21 | Inhibition |
| Kv3.4 | 3 μM | Weak Inhibition | |
| Kv1.4, 2.2, 3.1, 4.1, 4.2, 4.3 | No effect | No effect |
Potentiation of Other ASIC Isoforms (e.g., ASIC1b, ASIC2a) at Higher Concentrations
While this compound is primarily known as a potent inhibitor of ASIC3, research indicates that at higher concentrations, it can potentiate the activity of other ASIC isoforms, specifically ASIC1b and ASIC2a. nih.govresearchgate.netnih.govmdpi.com This potentiation effect on ASIC1b and ASIC2a typically occurs at concentrations significantly higher (30-fold to 100-fold) than those required for ASIC3 inhibition. nih.govmdpi.com Studies using Xenopus laevis oocytes expressing homomeric rat ASIC1b and ASIC2a have shown robust potentiation by this compound in the low micromolar range (1–10 µM) when applied during the conditioning pH. nih.gov In contrast, homomeric ASIC1a was not potentiated by this compound. nih.gov This dual activity of this compound, inhibiting ASIC3 at lower concentrations and potentiating ASIC1b and ASIC2a at higher concentrations, is an important consideration when using it as a pharmacological tool, particularly in in vivo studies where higher local concentrations might be reached. nih.govmdpi.com
Mechanisms of Ion Channel Gating Modulation
Mechanisms of Ion Channel Gating Modulation
Effects on Channel Activation and Inactivation Kinetics
This compound influences the gating kinetics of its target channels, although the exact mechanisms can vary depending on the channel type. For ASIC3, this compound is proposed to prevent the closed-to-open gating transition. uq.edu.au
Beyond ASICs, this compound has also been shown to inhibit voltage-gated sodium channels, specifically Naᵥ1.8 and Naᵥ1.2, at nanomolar concentrations. tocris.comnih.gov On Naᵥ1.8 channels, this compound induces a small shift in the voltage dependence of activation and inactivation towards more depolarized values. nih.govcore.ac.uk It also decreases the maximal macroscopic conductance and increases the slope factor. nih.govcore.ac.uk Furthermore, this compound affects Naᵥ1.8 inactivation kinetics, causing a slowing of open-channel inactivation and an increase in the relative amplitude of the fastest component of recovery from inactivation. nih.govcore.ac.uk While similar effects on voltage dependence were not observed for Naᵥ1.2 in Xenopus oocytes, the inhibition was concentration-dependent and reversible. vliz.be
Interference with Proton-Gated Mechanisms
ASICs are proton-gated ion channels, activated by extracellular protons. patsnap.com this compound, as an inhibitor of ASIC3, interferes with this proton-gating mechanism. It has been speculated that this compound might bind to the acidic pocket of ASIC3 and shift the channel's apparent affinity for protons, although the precise molecular details and binding site on ASIC3 are not yet fully elucidated. uq.edu.auuq.edu.aumdpi.com This potential interaction with the acidic pocket would be in contrast to the mechanism of PcTx1 on ASIC1a, which is thought to insert into this pocket. uq.edu.aunih.gov The interference with proton gating is central to this compound's inhibitory action on ASIC3, preventing or reducing the inward cation current triggered by acidic conditions. nih.govpatsnap.com
Comparative Pharmacological Analyses
Comparative Pharmacological Analyses
Comparison with Other Sea Anemone Toxins (e.g., APETx1, BDS-I, BDS-II)
This compound belongs to a family of peptide toxins found in sea anemones, which share structural similarities but exhibit diverse pharmacological targets. mdpi.comnih.govd-nb.info this compound displays significant sequence identity (64%) and homology (76%) with APETx1, another toxin from Anthopleura elegantissima. nih.govresearchgate.netresearchgate.net However, despite this structural resemblance, APETx1 and this compound target different ion channels; APETx1 is a selective blocker of HERG potassium channels, while this compound primarily inhibits ASIC3. nih.govd-nb.infovliz.be
This compound also shares structural features with BDS-I and BDS-II toxins from Anemonia sulcata, although with lower sequence identity (around 34%). nih.govresearchgate.netresearchgate.net BDS-I and BDS-II are known to inhibit the voltage-dependent potassium channel Kv3.4. nih.govd-nb.info The differences in primary sequence and surface features among APETx1, this compound, BDS-I, and BDS-II are thought to underlie their distinct ion channel specificities. nih.govresearchgate.net Structural comparisons reveal a conserved three-dimensional scaffold, but variations in specific loops and surface charge distribution likely dictate their differential interactions with target channels. nih.govnih.govresearchgate.net
Differentiation from Other ASIC Modulators (e.g., PcTx1, Mambalgins)
This compound is distinct from other peptide modulators of ASICs, such as PcTx1 from tarantula venom and mambalgins from mamba snakes, in terms of its target selectivity and potentially its mechanism of action. nih.govresearchgate.netnih.govnih.gov PcTx1 is a highly selective inhibitor of ASIC1a, while mambalgins target ASIC1a and ASIC1b-containing channels. nih.govuq.edu.aunih.govbiorxiv.org this compound, in contrast, is a potent inhibitor of ASIC3. latoxan.commdpi.comtocris.com
Structurally, this compound does not show sequence homology with PcTx1. nih.gov While both this compound and PcTx1 modulate ASIC activity, their binding sites and mechanisms are believed to differ. PcTx1 is thought to interact with the acidic pocket of ASIC1a, influencing proton activation. uq.edu.aunih.gov Although this compound is also speculated to interact with the acidic pocket of ASIC3, the molecular details of its binding and gating modulation are not as extensively characterized as for PcTx1. uq.edu.auuq.edu.aumdpi.com Mambalgins also inhibit ASICs by binding to a different domain (the thumb domain) and modulate proton gating. uq.edu.aunih.gov The distinct pharmacological profiles and structural differences highlight that this compound represents a unique tool for studying ASIC3 compared to modulators targeting other ASIC subtypes. nih.govresearchgate.netnih.govnih.govresearchgate.net
Advanced Research Methodologies Applied to Apetx2 Studies
Electrophysiological Techniques
Electrophysiology plays a central role in characterizing the functional effects of APETx2 on ion channels. These methods enable the recording of electrical currents flowing through channels in response to stimuli and the application of the toxin.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a widely used technique to study the macroscopic currents mediated by ion channels in intact cells. This method involves forming a tight seal between a glass pipette and the cell membrane, followed by rupturing the membrane within the pipette to gain electrical access to the cell interior. This allows for the measurement of total ionic current flowing across the cell membrane.
Studies utilizing whole-cell patch-clamp have demonstrated that this compound inhibits homomeric rat and human ASIC3 channels with IC₅₀ values of 63 nM and 175 nM, respectively. tocris.comembopress.orgnih.gov It also inhibits heteromeric ASIC2b+3 channels with an IC₅₀ of 117 nM, and ASIC1b+3 and ASIC1a+3 channels with lower affinities (IC₅₀ values of 0.9 µM and 2 µM, respectively). embopress.orgnih.gov Beyond ASICs, whole-cell patch-clamp experiments in rat dorsal root ganglion (DRG) neurons revealed that this compound also inhibits voltage-gated sodium channel (Naᵥ) 1.8 currents with an IC₅₀ of 2.6 µM, and to a lesser extent, TTX-sensitive currents. nih.govcore.ac.uknih.gov The inhibition of Naᵥ1.8 by this compound is attributed to a rightward shift in the voltage dependence of activation and a reduction in maximal macroscopic conductance. nih.govcore.ac.uknih.gov
| Channel Type | Species | IC₅₀ (nM) | Reference |
| Homomeric ASIC3 | Rat | 63 | tocris.comembopress.orgnih.gov |
| Homomeric ASIC3 | Human | 175 | tocris.comembopress.orgnih.gov |
| Heteromeric ASIC2b+3 | Rat | 117 | embopress.orgnih.gov |
| Heteromeric ASIC1b+3 | Rat | 900 | embopress.orgnih.gov |
| Heteromeric ASIC1a+3 | Rat | 2000 | embopress.orgnih.gov |
| Naᵥ1.8 | Rat | 2600 | nih.govcore.ac.uknih.gov |
These whole-cell recordings provide valuable data on the potency and selectivity of this compound across different ion channel subtypes.
Outside-Out Patch Recording
Outside-out patch recording is a variation of the patch-clamp technique that allows for the study of single or a small number of ion channels in an excised patch of membrane with the extracellular side facing outwards. This configuration is particularly useful for investigating the direct effects of externally applied ligands, such as peptide toxins, on channel activity at the single-channel level.
Studies using outside-out patches have demonstrated that this compound directly inhibits the ASIC3 channel. embopress.orgnih.gov Importantly, these recordings have shown that this compound inhibits the peak ASIC3 current without altering its unitary conductance. embopress.orgnih.govresearchgate.net This finding suggests that this compound acts by reducing the number of channels opening or modifying their gating, rather than by blocking the ion pore directly in an open-channel block mechanism.
Biophysical and Biochemical Assays
Beyond electrophysiology, biophysical and biochemical assays provide complementary information about the interaction of this compound with its targets, including binding affinity and structural details.
Computational Approaches and Molecular Modeling
Computational methods play a crucial role in understanding the interaction between this compound and its target channels at a molecular level, complementing experimental findings.
Homology Modeling and Molecular Docking
Given the challenges in obtaining high-resolution experimental structures of membrane proteins like ASICs, homology modeling has been extensively used to create three-dimensional models of these channels. Homology models of ASIC3 have been constructed based on the known structures of related proteins, such as chicken ASIC1 nih.govtocris.comshreejipharmainternational.com. These models provide a structural framework for investigating how this compound might interact with the channel.
Molecular docking simulations are then employed to predict the probable binding sites and orientations of this compound on the ASIC3 channel model. These studies have predicted potential interaction sites on ASIC3, including regions within the extracellular domain, such as the upper "thumb" area or an area located between the "wrist" and "palm" regions, above the transmembrane helices and at the interface between adjacent subunits shreejipharmainternational.com. Different docking algorithms, such as ZDOCK and RosettaDock, have been utilized in these assessments nih.govtocris.com. Computational alanine (B10760859) scanning is another technique used in conjunction with docking to identify "hot-spots" – specific amino acid residues on either this compound or ASIC3 that are predicted to be critical for the interaction based on their contribution to the binding energy nih.govtocris.com.
Expression Systems for Recombinant this compound and Target Channels
To study the function and interaction of this compound with ion channels, researchers rely on various expression systems to produce both the recombinant toxin and the target channels.
Heterologous Expression in Xenopus oocytes and Mammalian Cell Lines (e.g., COS cells, CHO cells)
Heterologous expression in Xenopus laevis oocytes is a widely used system for the functional characterization of ion channels and their modulation by toxins. Xenopus oocytes were instrumental in the initial screening of animal venoms that led to the isolation of this compound as an inhibitor of ASIC3 pdbj.org. Rat ASIC3 channels have been functionally expressed in Xenopus oocytes to study the inhibitory effects and determine the IC50 values of this compound pdbj.orgunc.eduwikipedia.org. This system allows for the electrophysiological recording of channel activity in response to stimuli like acidic pH and the application of toxins. Recombinant human NaV1.8 channels have also been expressed in Xenopus oocytes to investigate their inhibition by this compound tocris.com.
Mammalian cell lines, such as COS cells and CHO cells, are also commonly used for the heterologous expression of ion channels. COS cells have been used to express rat and human homomeric ASIC3 channels and heteromeric ASIC3-containing channels (e.g., ASIC2b+3, ASIC1b+3, ASIC1a+3) to characterize the inhibitory profile of this compound fishersci.capdbj.orgunc.eduwikipedia.orgciteab.com. CHO cells have been employed for the expression of ASIC1a and ASIC3 in studies involving channel inhibitors citeab.commims.com. While mammalian cell lines can be more relevant for studying human channels and can perform post-translational modifications, they can sometimes yield lower protein amounts compared to other systems nih.gov.
Use of Primary Cultured Neurons (e.g., Dorsal Root Ganglion Neurons)
Studying the effects of this compound on native ion channels in their physiological environment is crucial for understanding its potential biological roles. Primary cultures of sensory neurons, particularly Dorsal Root Ganglion (DRG) neurons, are a key system for this purpose because ASICs, including ASIC3, are highly expressed in these neurons pdbj.orgunc.eduwikipedia.orgnih.govfishersci.ca.
Apetx2 As a Research Tool in Biological Systems and Pathophysiological Models
Research in Sensory Neurobiology and Nociception Pathways
Acid-sensing ion channels, especially ASIC3, are recognized as key players in detecting changes in extracellular pH, a common feature of inflammation, ischemia, and tissue injury. mdpi.comembopress.orgmdpi.com APETx2, as a selective ASIC3 inhibitor, has been instrumental in elucidating the contribution of these channels to pain sensation (nociception). medchemexpress.commedchemexpress.commdpi.comembopress.orgmdpi.comnih.govnih.govresearchgate.netuq.edu.au
Probing Acid-Induced Pain Mechanisms in Rodent Models
Acidosis is a potent stimulus for pain, and ASIC3 channels are highly expressed in sensory neurons involved in detecting acidic environments. embopress.orgmdpi.com Studies utilizing this compound in rodent models of acid-induced pain have demonstrated a significant role for ASIC3 in this process. For instance, administration of this compound into the gastrocnemius muscle prior to injecting low pH saline prevented the development of mechanical hypersensitivity in rats. nih.govnih.gov This suggests that peripheral ASIC3 channels contribute to the initiation of acid-induced muscle pain. Data from these studies indicate a dose-dependent inhibition of mechanical hypersensitivity by this compound. nih.gov
| Model | Application Route | Effect of this compound | Citation |
| Acid-induced muscle pain | Intramuscular | Prevents development of mechanical hypersensitivity | nih.govnih.gov |
| Acid-induced muscle pain | Intrathecal | Prevents development of mechanical hypersensitivity | nih.govnih.gov |
| Acetic acid writhing test | Intramuscular | Showed "U-shaped" dose response | mdpi.com |
Research also indicates that while this compound can prevent the development of acid-induced mechanical hypersensitivity, it may be less effective at reversing established hypersensitivity in this model. nih.govnih.gov
Studies on Inflammatory and Postoperative Pain Models
Inflammation often leads to tissue acidosis and the release of various mediators that sensitize nociceptors. embopress.orgnih.gov this compound has been used to investigate the role of ASIC3 in inflammatory pain models, such as the complete Freund's adjuvant (CFA) model in rats. Local administration of this compound has been shown to result in a potent reversal of established mechanical hypersensitivity in the CFA model, highlighting a role for peripheral ASIC3 in maintaining inflammatory pain. nih.govnih.gov However, intrathecal application of this compound was reported as ineffective in this model, suggesting a primary peripheral mechanism. nih.govnih.gov
In postoperative pain models, which involve tissue injury and inflammation, ASIC3 expression has been found to be upregulated in sensory neurons. physiology.orgfrontiersin.orgnih.gov Studies using this compound in a rat model of postoperative pain induced by muscle incision demonstrated that blockade of ASIC3 attenuated thermal and mechanical hyperalgesia. physiology.org This supports the involvement of ASIC3 in mediating pain following surgical procedures. This compound has also shown efficacy in models of knee osteoarthritis, reducing weight-bearing pain and secondary hyperalgesia, and even exhibiting chondroprotective effects with early administration. physiology.orgd-nb.info
| Pain Model | Key Findings with this compound | Citation |
| CFA inflammatory pain | Reversal of established mechanical hypersensitivity with local administration. | nih.govnih.gov |
| Postoperative pain | Attenuation of thermal and mechanical hyperalgesia. | physiology.orgfrontiersin.orgnih.gov |
| Knee Osteoarthritis | Reduced weight-bearing pain and secondary hyperalgesia; potential chondroprotective effect. | physiology.orgd-nb.info |
It is worth noting that some studies in inflammatory pain models have observed that the antihyperalgesic effect of this compound can be partial and variable, and that at higher concentrations, this compound may potentiate other ASIC subtypes like ASIC1b, which should be considered when interpreting results. uq.edu.aunih.govnih.gov
Investigation of Mechanosensitivity in Sensory Neurons
Beyond their sensitivity to acid, ASIC channels, particularly ASIC3, have been implicated in mechanosensation in some sensory neurons. nih.govresearchgate.netnih.govmdc-berlin.de Research using this compound has provided evidence supporting this role. For example, in cerebrospinal fluid-contacting neurons in lamprey, this compound was shown to abolish responses elicited by fluid-pulse stimulation, indicating that ASIC3 contributes to the mechanosensitivity of these neurons. researchgate.netnih.gov This suggests that this compound can be used to probe the involvement of ASIC3 in detecting mechanical stimuli in different neuronal populations.
Role in Trigeminal Nociception Research
The trigeminal system is responsible for sensory innervation of the face and head, and plays a key role in conditions like migraine. nih.govkcl.ac.ukresearchgate.netmdpi.comkcl.ac.uk ASIC3 is expressed in the trigeminal ganglion. researchgate.net Studies using this compound have investigated the contribution of ASIC3 to trigeminal nociception, particularly in models related to migraine. Research has shown that this compound inhibits durovascular-evoked and nitric oxide-induced sensitization of trigeminal nociceptive responses in rats. nih.govkcl.ac.ukresearchgate.netkcl.ac.uk This suggests that ASIC3 channels are involved in the mechanisms underlying trigeminal pain, and this compound serves as a tool to study these pathways.
Immunological System Research
While primarily studied for its role in sensory neurons, research has also explored the presence and function of ASIC channels, including ASIC3, in cells of the immune system. nih.govresearchgate.netbiorxiv.orgfrontiersin.org
Modulation of T-Lymphocyte Activation and Function
Acidic environments can influence immune cell behavior. Lymph nodes, where T-cell activation occurs, can have acidic extracellular pH niches. nih.govresearchgate.net Studies have investigated whether ASIC channels, including ASIC3, play a role in modulating T-lymphocyte function in these acidic conditions. While ASIC1 and ASIC3 isoforms are expressed in T-cells, studies using this compound, along with other ASIC inhibitors, have indicated that these specific blockers were unable to restore T-cell function at low extracellular pH. nih.govbiorxiv.org This suggests that while acidic pH impacts T-cell function, this compound-sensitive ASIC3 channels may not be the primary mediators of this effect in T-cells, or that other mechanisms are dominant. nih.govbiorxiv.org
Research on Cytokine-Mediated Inflammation
Research indicates that Acid-Sensing Ion Channels, particularly ASIC3, are involved in the inflammatory process. nih.govphysiology.orgnih.gov The microenvironment of inflamed tissue is often characterized by a decrease in pH, which can activate ASICs. physiology.org Inflammatory mediators, such as nerve growth factor (NGF), serotonin, interleukin-1, bradykinin, and brain-derived neurotrophic factor (BDNF), can increase the transcription of ASIC3, potentially contributing to the pain-enhancing effects of these mediators. frontiersin.org
Studies using this compound have provided insights into the contribution of ASIC3 to inflammatory pain. In rat models of inflammatory pain, administration of this compound has been shown to reverse established mechanical hypersensitivity. medchemexpress.comnih.gov Local administration of this compound in a complete Freund's adjuvant (CFA) inflammatory pain model resulted in a potent and complete reversal of mechanical hypersensitivity. medchemexpress.comnih.gov This suggests that ASIC3 contributes to the maintenance of mechanical hypersensitivity in inflammatory pain states. nih.gov
Furthermore, research in a rat knee osteoarthritis model, considered a degenerative rather than purely inflammatory disease, showed that ASIC3 expression in knee joint afferents was significantly upregulated. d-nb.info Intra-articular injection of this compound, a specific blocker of ASIC3, had an inhibitory effect on weight distribution asymmetry and secondary hyperalgesia by attenuating ASIC3 upregulation in knee joint afferents. d-nb.info This indicates a role for local ASIC3 in modulating pain and potentially disease progression in this model, even though the primary classification is degenerative. d-nb.info
In the context of cytokine-mediated inflammation, the activation of peripheral ASIC3 by inflammatory mediators is strongly suggested to contribute to inflammatory pain. nih.gov Studies have shown that moderate pH, alone or in combination with hypertonicity and arachidonic acid (AA), increases nociceptor excitability and produces pain that is suppressed by this compound. nih.gov Both this compound and in vivo knockdown of ASIC3 with siRNA have demonstrated potent analgesic effects against primary inflammation-induced hyperalgesia in rats. nih.gov
While this compound is primarily known as a selective ASIC3 inhibitor, some studies suggest it may have effects on other ASIC subunits at certain concentrations. mdpi.comnih.gov Specifically, ASIC3 is believed to form heteromers with ASIC2a, and these heteromers are sensitive to this compound inhibition in DRG neurons. mdpi.com
Other Biological Systems (if research exists)
Beyond its well-established role in pain and inflammation research, this compound has been utilized to explore the function of ASIC3 in other biological contexts.
Research in Neuronal Excitability Beyond Pain
Acid-sensing ion channels are widely distributed throughout the nervous system and contribute to synaptic transmission, neuronal excitability, cognitive function, and pain signal transduction. nih.gov While much of the research on this compound and neuronal excitability has focused on its role in pain pathways due to its inhibition of ASIC3 in sensory neurons, studies have also explored its effects on neuronal activity in broader contexts. nih.govembopress.orgcore.ac.uk
This compound inhibits ASIC3 homomeric channels and ASIC3-containing heteromeric channels in heterologous expression systems and primary cultures of rat sensory neurons. nih.govresearchgate.net This inhibitory action on ASIC3-like currents in sensory neurons contributes to its use as a tool to analyze the physiological involvement of ASIC3-containing channels in neuronal excitability. nih.govembopress.org
Furthermore, research has shown that this compound can inhibit voltage-gated Na⁺ currents in sensory neurons, specifically the tetrodotoxin (B1210768) (TTX)-resistant Naᵥ1.8 currents, albeit at higher concentrations than those required for ASIC3 inhibition. core.ac.uktocris.comrndsystems.comnih.gov Inhibition of Naᵥ1.8 currents by this compound can lead to a decrease in neuronal excitability. core.ac.uknih.gov This dual inhibition of both ASIC3 and Naᵥ1.8 channels by this compound needs to be considered when using it as a pharmacological tool, and its effects on neuronal excitability may stem from the modulation of both channel types. core.ac.uknih.gov
Studies have also investigated the role of ASIC3 in itch, a sensation distinct from pain but also mediated by sensory neurons. frontiersin.orgresearchgate.net Research indicates that ASIC3 activation is required for agmatine-induced itch in mice, and administration of this compound significantly suppressed this scratching behavior. frontiersin.org Patch clamp recordings showed that agmatine (B1664431) enhanced the neuronal excitability of dissociated dorsal root ganglion (DRG) neurons, and the ASIC3 blocker amiloride (B1667095) reversed this hyperexcitability. frontiersin.org While this research primarily highlights ASIC3's role in itch, it demonstrates how this compound is used to probe the contribution of this channel to neuronal excitability in non-pain contexts. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental approaches confirm APETx2’s selectivity for ASIC3 over other ion channels?
- Methodology :
- Use heterologous expression systems (e.g., HEK293 cells) to express ASIC3 alongside other acid-sensing ion channels (ASIC1a, ASIC2a).
- Measure inhibitory effects via whole-cell patch-clamp electrophysiology under acidic conditions (pH 5.0–6.5). This compound’s IC₅₀ for ASIC3 is 63 nM, while no significant inhibition is observed for ASIC1a/2a at concentrations ≤1 µM .
- Validate specificity using competitive binding assays with fluorescently labeled this compound analogs.
Q. How to validate this compound’s reversible inhibition of ASIC3 in vitro?
- Methodology :
- Pre-incubate ASIC3-expressing cells with this compound (100–500 nM) for 5–10 minutes, then wash out the peptide.
- Assess recovery of ASIC3 currents post-washout using repeated pH drops. Reversibility is confirmed if currents return to ≥80% of baseline .
- Compare with irreversible inhibitors (e.g., psalmotoxin-1 for ASIC1a) as controls .
Advanced Research Questions
Q. How can structural contradictions in this compound-ASIC3 interaction studies be resolved?
- Methodology :
- Perform homology modeling using this compound’s NMR structure (PDB: 2MUB) and ASIC3 homology models derived from chicken ASIC1 .
- Use alanine-scanning mutagenesis to identify critical residues (e.g., β2-β3 linker in this compound for ASIC3 binding) .
- Validate via molecular docking simulations and cross-link mass spectrometry to resolve discrepancies in proposed binding interfaces .
- Data Analysis : Tabulate key residues and their contributions:
| This compound Region | Functional Role | Experimental Support |
|---|---|---|
| β2-β3 linker | ASIC3 binding | Alanine mutants reduce inhibition efficacy by 50–70% |
| CysIII-CysVI | Structural stability | Disruption abolishes activity |
Q. How to address discrepancies in this compound’s inhibitory potency across different experimental systems?
- Methodology :
- Compare recombinant this compound produced in prokaryotic (E. coli) vs. eukaryotic (yeast) systems, as folding efficiency impacts activity (e.g., 80% activity in yeast vs. native peptide ).
- Standardize assay conditions: pH 6.7 for ASIC3 activation, 22–25°C incubation, and matched ionic concentrations (e.g., 140 mM NaCl).
- Use internal controls (e.g., non-inhibited ASIC3 currents) to normalize inter-study variability .
Q. What strategies optimize this compound analogs for enhanced specificity to ASIC3 or Nav1.8 channels?
- Methodology :
- Design truncation mutants based on structural hotspots (e.g., β3-β4 linker for Nav1.8 interaction ).
- Test analogs via voltage-clamp electrophysiology on Nav1.8-expressing DRG neurons and ASIC3-expressing cells.
- Evaluate in vivo efficacy in inflammatory pain models (e.g., CFA-induced hyperalgesia) to assess therapeutic potential .
Data Reporting Guidelines
-
Chemical Properties : Include in tables for reproducibility:
Property Value Source Molecular Weight 4561 Da CAS Number 713544-47-9 Stability (-20°C) 3 years (lyophilized) -
Structural Data : Reference PDB entries (e.g., 2MUB for this compound ) and Ramachandran plot validation for homology models.
Key Methodological Challenges
- Disulfide Bond Determination : this compound’s activity relies on its disulfide arrangement (CysI–CysV, CysII–CysIV, CysIII–CysVI). Confirm via partial reduction/alkylation followed by MALDI-TOF MS, as in .
- In Vivo vs. In Vitro Translation : this compound’s anti-nociceptive effects in animal models may not fully correlate with in vitro IC₅₀ due to pharmacokinetic factors (e.g., tissue penetration ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
